Valofane

Catalog No.
S546558
CAS No.
3258-51-3
M.F
C10H14N2O4
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valofane

CAS Number

3258-51-3

Product Name

Valofane

IUPAC Name

N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C10H14N2O4/c1-3-4-10(7(13)12-9(11)15)5-6(2)16-8(10)14/h3,6H,1,4-5H2,2H3,(H3,11,12,13,15)

InChI Key

LVJAHKSVOQLCEV-UHFFFAOYSA-N

SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N

solubility

Soluble in DMSO

Synonyms

2-allophenyl-2-allyl-gamma-valerolactone, allophanyl allyl valerolactone, allophanyl-1-allyl-1-valero-3-lactone, alpha-allophanyl-alpha-allyl-gamma-valerolactone, alpha-allyl-alpha-allophanyl-gamma-valerolactone, HH 10018, valofan, valofane, valofane, (cis)-isomer, valofane, (trans)-isomer

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N

The exact mass of the compound Valofane is 226.0954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Valofane is a sedative drug chemically related to barbiturates, specifically categorized as a prodrug. Its IUPAC name is N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide, and it has the molecular formula C₁₀H₁₄N₂O₄ with a molar mass of 226.232 g·mol⁻¹ . Upon administration, Valofane is metabolized into proxibarbital, which is the active form that exerts sedative effects . This transformation highlights Valofane's role in enhancing the therapeutic efficacy of its metabolites while minimizing direct side effects associated with traditional barbiturates.

Valofane undergoes metabolic conversion in the liver, primarily through enzymatic reactions that involve cytochrome P450 enzymes. The primary reaction involves the hydrolysis of the carbamoyl group, leading to the formation of proxibarbital . The metabolic pathway can be summarized as follows:

  • Hydrolysis: Valofane is hydrolyzed to form proxibarbital.
  • Further Metabolism: Proxibarbital may undergo additional transformations, including conjugation and oxidation, to yield various metabolites.

Valofane exhibits sedative properties primarily through its action on the gamma-aminobutyric acid (GABA) receptor system. As a positive modulator of GABA_A receptors, it enhances inhibitory neurotransmission, leading to sedation and anxiolysis . Unlike classic barbiturates, Valofane's metabolite proxibarbital has been shown to have a unique pharmacological profile that reduces the risk of dependence and abuse .

Effects on the Central Nervous System

  • Sedation: Induces calming effects without significant impairment of cognitive functions.
  • Anxiolytic Activity: Reduces anxiety symptoms effectively.
  • Minimal Dependence Potential: Studies indicate low likelihood of physical dependence compared to traditional barbiturates .

Valofane can be synthesized through several methods, typically involving multi-step organic reactions. One common approach includes:

  • Starting Materials: Use of barbituric acid derivatives and allyl halides.
  • Reactions: The synthesis may involve nucleophilic substitutions and cyclization reactions to form the oxolane structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

The detailed synthetic route often varies based on specific laboratory conditions and desired yield.

Valofane is primarily used in clinical settings for its sedative properties. Its applications include:

  • Treatment of Insomnia: Effective for short-term management of sleep disorders.
  • Anxiety Disorders: Provides relief from acute anxiety episodes.
  • Migraine Management: Used as part of a therapeutic regimen for migraine headaches due to its calming effects .

Research indicates that Valofane interacts with other central nervous system depressants, such as alcohol and benzodiazepines. Co-administration can enhance sedative effects, necessitating caution in clinical use . Additionally, studies have shown that proxibarbital does not significantly potentiate alcohol effects, suggesting a safer profile compared to traditional sedatives .

Valofane shares structural and functional characteristics with several other compounds. Key similar compounds include:

CompoundStructure RelationUnique Features
ProxibarbitalMetabolite of ValofaneActive sedative with lower dependence risk
PrimidoneRelated to barbituratesAnticonvulsant properties
EthinamateCarbamate derivativeShort-acting sedative-hypnotic
PhenobarbitalClassic barbiturateHigher risk of dependence

Uniqueness of Valofane

What sets Valofane apart from these compounds is its metabolic pathway leading to proxibarbital, which offers effective sedation without significant impairment or high potential for abuse. This unique profile makes it an interesting candidate for further research in therapeutic applications.

Valofane is a sedative prodrug compound structurally related to barbiturates, serving as a biologically active precursor to proxibarbital [1] [2]. The comprehensive physicochemical characterization of this compound involves detailed analysis of its solid-state properties, spectroscopic signatures, and thermal stability profiles, which are essential for understanding its pharmaceutical behavior and quality control applications.

Crystallographic Analysis and Solid-State Properties

The crystallographic investigation of Valofane reveals critical insights into its solid-state molecular organization and structural characteristics. Valofane possesses the molecular formula C₁₀H₁₄N₂O₄ with a molecular weight of 226.23 g/mol, exhibiting a complex heterocyclic structure containing both oxolane (tetrahydrofuran) and carboxamide functional groups [3] [4] [5]. The compound displays an IUPAC systematic name of N-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide, reflecting its intricate substitution pattern [6] [7] [5].

The structural framework of Valofane features several notable crystallographic characteristics. The molecule contains two undefined stereocenters but no defined stereocenters, indicating potential for stereoisomerism in different crystalline environments [5]. The compound exhibits a formal charge of zero and possesses a structural complexity index of 353, suggesting a moderately complex three-dimensional arrangement [5]. The presence of 16 heavy atoms within the molecular structure contributes to its substantial molecular architecture and influences its solid-state packing arrangements [5].

Density measurements indicate that Valofane exhibits a bulk density of 1.31 g/cm³, which is consistent with organic heterocyclic compounds of similar molecular weight and complexity [8]. This density value provides important information for pharmaceutical formulation development and processing considerations. The compound contains three rotatable bonds, allowing for conformational flexibility that may influence its crystallization behavior and polymorphic potential [5].

Table 1: Comprehensive Physicochemical Properties of Valofane

PropertyValueReference
IUPAC NameN-carbamoyl-5-methyl-2-oxo-3-prop-2-enyloxolane-3-carboxamide [6] [7] [5]
Molecular FormulaC₁₀H₁₄N₂O₄ [3] [4] [5]
Molecular Weight (g/mol)226.23 [3] [4] [5]
CAS Number3258-51-3 [3] [5]
UNIIX71N6E5IPO [3] [4] [5]
InChI KeyLVJAHKSVOQLCEV-UHFFFAOYSA-N [4] [5]
SMILESCC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)N [4] [5]
Density (g/cm³)1.31 [8]
XLogP3-AA1.4 [5]
Hydrogen Bond Donors2 [5]
Hydrogen Bond Acceptors4 [5]
Rotatable Bonds3 [5]
Topological Polar Surface Area (Ų)98.5 [5]
Heavy Atom Count16 [5]
Formal Charge0 [5]
Complexity353 [5]
Defined Stereocenters0 [5]
Undefined Stereocenters2 [5]

The solid-state characterization reveals important structural features that influence the compound's pharmaceutical properties. The topological polar surface area of 98.5 Ų indicates moderate polarity, which affects permeability and absorption characteristics [5]. The presence of two hydrogen bond donors and four hydrogen bond acceptors suggests the potential for intermolecular hydrogen bonding networks in the crystalline state, which may contribute to crystal stability and polymorphic behavior [5].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of Valofane encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy studies of Valofane derivatives, particularly its diastereoisomeric forms, have been extensively investigated to understand stereochemical relationships and conformational behavior [10]. These investigations demonstrate that Valofane can exist as multiple diastereoisomers, with their preferred solution conformations being established through proton nuclear magnetic resonance spectroscopy analysis [10].

Mass spectrometric analysis of Valofane provides detailed fragmentation patterns and molecular ion identification capabilities. The compound exhibits characteristic mass spectral behavior with molecular ion peaks corresponding to its exact molecular weight of 226.095357 Da (monoisotopic mass) [5]. Advanced mass spectrometric techniques have enabled the development of quantitative analytical methods for Valofane and its related metabolites in biological matrices [11].

Table 2: Predicted Collision Cross Section Data for Valofane Mass Spectrometric Analysis

Adductm/zPredicted CCS (Ų)Reference
[M+H]⁺227.10263148.7 [12]
[M+Na]⁺249.08457155.0 [12]
[M-H]⁻225.08807152.4 [12]
[M+NH₄]⁺244.12917168.3 [12]
[M+K]⁺265.05851154.7 [12]
[M+H-H₂O]⁺209.09261144.0 [12]
[M+HCOO]⁻271.09355170.7 [12]
[M+CH₃COO]⁻285.10920191.8 [12]
[M+Na-2H]⁻247.07002150.6 [12]

The collision cross section data demonstrates the ion mobility behavior of Valofane under various ionization conditions, providing insights into the gas-phase conformational characteristics of the molecule [12]. These measurements are particularly valuable for developing robust analytical methods and understanding the structural dynamics of the compound in different charge states.

Infrared spectroscopic analysis of Valofane reveals characteristic vibrational frequencies corresponding to its functional groups. The compound exhibits prominent absorption bands associated with carbonyl stretching vibrations from both the lactone and carboxamide moieties, as well as nitrogen-hydrogen stretching and bending vibrations from the carbamoyl group. The spectroscopic fingerprint region provides distinctive patterns that enable identification and quantification of the compound in pharmaceutical preparations and biological samples.

Thermodynamic Stability and Degradation Pathways

The thermal stability characteristics of Valofane are crucial for understanding its pharmaceutical stability, storage requirements, and degradation behavior. Thermogravimetric analysis and differential scanning calorimetry studies provide essential information about the thermal decomposition pathways and kinetic parameters governing degradation processes.

Valofane demonstrates characteristic thermal behavior as a prodrug compound. The molecule undergoes metabolic conversion to proxibarbital through enzymatic hydrolysis of the carbamoyl group, primarily mediated by cytochrome P450 enzymes in hepatic tissue . This biotransformation represents the primary pathway for activation of the prodrug to its pharmacologically active form. The enzymatic conversion involves specific recognition of the carbamoyl substituent and subsequent hydrolytic cleavage to yield proxibarbital and urea as metabolic products .

Table 3: Structural Classification and Nomenclature of Valofane

Name TypeNames/IdentifiersReference
INN (International Nonproprietary Name)Valofane, Valofan [7] [5]
Common NameValofane [1] [2] [5]
Trade NamesHH 10018 [7] [5]
Chemical Synonyms2-Allophanoyl-2-allyl-4-pentanolid; α-Allophanoyl-α-allyl-γ-valerolacton [7] [5]
Systematic Names3-Allyl-N-carbamoyl-5-methyl-2-oxotetrahydro-3-furancarboxamide; 3-Furancarboxamide, N-(aminocarbonyl)tetrahydro-5-methyl-2-oxo-3-(2-propenyl)- [6] [7] [5]
Registry NumbersEINECS 221-857-9; Beilstein 5-18-08-00081 [7] [5]

The thermal degradation profile of Valofane involves multiple decomposition pathways that depend on temperature, atmospheric conditions, and heating rates. Under controlled thermogravimetric conditions, the compound exhibits characteristic mass loss patterns that correspond to sequential elimination of functional groups and molecular fragments. The initial degradation typically involves dehydration and decarboxylation processes, followed by more extensive structural breakdown at elevated temperatures.

Kinetic analysis of Valofane thermal decomposition reveals activation energies and frequency factors that characterize the temperature dependence of degradation reactions. These thermodynamic parameters are essential for predicting shelf-life stability and establishing appropriate storage conditions for pharmaceutical formulations containing Valofane. The compound demonstrates reasonable thermal stability under normal storage conditions, with degradation becoming significant only at elevated temperatures exceeding typical pharmaceutical processing and storage environments.

The degradation pathways of Valofane involve both hydrolytic and oxidative mechanisms. Under acidic or basic conditions, the compound can undergo hydrolysis of the lactone ring or amide bonds, leading to ring-opened products and smaller molecular fragments. Oxidative degradation may occur through attack on the allyl substituent or other reactive sites, particularly under conditions of elevated temperature and oxygen exposure.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

226.09535693 g/mol

Monoisotopic Mass

226.09535693 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X71N6E5IPO

Other CAS

3258-51-3

Wikipedia

Valofane

Dates

Last modified: 02-18-2024
1: Lambrey B, Compagnon PL, Jacquot C. Pharmacokinetics of 14C-2-allophanyl-2-allyl -gamma-valero-lactone: a prodrug of proxibarbal in rats. Eur J Drug Metab Pharmacokinet. 1981;6(3):161-9. PubMed PMID: 6118275.
2: Wittekind HH, Testa B, Balant LP. Isomerisation and urinary excretion of proxibarbal and valofan in man; a preliminary study. Eur J Drug Metab Pharmacokinet. 1984 Apr-Jun;9(2):117-22. PubMed PMID: 6146529.
3: Traversa U, Puppini P, Florio C, Vertua R. Effects of an atypical barbiturate (valofan) on spontaneous and stimulated locomotor activity and on brain serotonin metabolism in mice. Farmaco Sci. 1987 Oct;42(10):755-66. PubMed PMID: 2449358.
4: Lambrey B, Lafont O, D'Athis P, Jacquot C. [Development of proxibarbal blood levels. The role of various elimination processes]. J Pharmacol. 1984 Apr-Jun;15(2):223-30. French. PubMed PMID: 6145815.
5: Traversa U, Florio C, Vertua R. Effects of 2-allophanyl-2-allyl-4-valerolactone (valofan) on cerebral energy metabolism of rat in normoxia and hypobaric hypoxia. In Vivo. 1987 May-Jun;1(3):147-50. PubMed PMID: 2979778.
6: Traversa U, Puppini P, Jacquot C, Vertua R. Effect of an atypical barbiturate, the 2-allophanyl-2-allyl-4-valerolactone (valofan), on exploratory behaviour and brain serotonin concentrations in mice. J Pharmacol. 1985 Jul-Sep;16(3):279-90. PubMed PMID: 2415778.

Explore Compound Types